molecular formula C20H18N2O2S B3019799 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 1795442-79-3

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No. B3019799
M. Wt: 350.44
InChI Key: GTVFWDWIOHDSPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similar synthetic strategies could be applicable to the compound of interest, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, 1H NMR, ESR, and mass spectral data. Additionally, crystal structures are determined to elucidate the precise molecular geometry, as seen in the case of several indazole carboxamide derivatives . These methods would be essential for confirming the structure of "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide".

Chemical Reactions Analysis

The reactivity of the synthesized compounds is influenced by their functional groups and molecular structure. For example, the presence of a phenolic hydroxyl group in 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide allows for keto-enol tautomerism, which is significant in the binding of the ligand to metal ions . The chemical behavior of the compound of interest would similarly depend on its functional groups, such as the hydroxyl group and the thiazole moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, including their thermal stability and solubility, are assessed using techniques like thermal gravimetric analysis (TGA). The ligand's binding properties, such as bidentate ON sites binding, are also investigated . The antitumor and antimicrobial activities of these compounds are evaluated in vitro, providing insights into their potential therapeutic applications. The physical and chemical properties of "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide" would need to be analyzed similarly to understand its stability, reactivity, and biological relevance.

Scientific Research Applications

Synthesis and Characterization

A significant portion of the research on related compounds involves their synthesis and characterization, aiming to understand their chemical properties and potential as building blocks in various chemical syntheses. For instance, compounds with similar structures have been synthesized through complex chemical reactions, and their structures have been elucidated using a variety of analytical techniques. These studies often explore the potential of these compounds to act as ligands in metal complexes, which can exhibit interesting electronic, magnetic, and catalytic properties due to their coordination with metal ions (Karabasannavar et al., 2017).

Antimicrobial and Antifungal Activity

Research has also focused on evaluating the antimicrobial and antifungal properties of these compounds. The synthesis of metal complexes involving similar ligands has shown enhanced biological activity compared to the ligands alone. These activities are tested against a variety of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Karabasannavar et al., 2017).

Biological and Pharmacological Studies

Further applications extend to the pharmacological domain, where similar compounds are investigated for their potential in drug development. For example, the interaction with biological targets such as DNA or proteins is a crucial area of study, exploring mechanisms that could be exploited in cancer therapy or as antiviral agents. Studies might include DNA cleavage activities or the evaluation of cytotoxic effects against cancer cell lines, providing insights into their therapeutic potential (Karabasannavar et al., 2017).

Anticancer Evaluation

The anticancer potential of these compounds is another area of significant interest. Research often focuses on synthesizing new compounds and evaluating their effectiveness against various cancer cell lines. These studies aim to understand the compounds' mechanism of action, cytotoxicity levels, and selectivity towards cancer cells over normal cells. The development of metal complexes has shown promising results in terms of their anticancer activity, suggesting a pathway to novel cancer treatments (Rizk et al., 2021).

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-18(17-12-25-19(22-17)15-7-2-1-3-8-15)21-13-20(24)11-10-14-6-4-5-9-16(14)20/h1-9,12,24H,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVFWDWIOHDSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide

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